molecular formula C8H19ClHgP B14387716 Chloromercury;ditert-butylphosphane CAS No. 90054-05-0

Chloromercury;ditert-butylphosphane

Cat. No.: B14387716
CAS No.: 90054-05-0
M. Wt: 382.25 g/mol
InChI Key: ZZNFDBRSNVZCLO-UHFFFAOYSA-M
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Description

Chloromercury;ditert-butylphosphane is a compound that combines mercury with a phosphane ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloromercury;ditert-butylphosphane typically involves the reaction of chloromercury with ditert-butylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Chloromercury;ditert-butylphosphane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different mercury and phosphane derivatives.

    Reduction: Reduction reactions can convert the compound into lower oxidation state species.

    Substitution: The chlorine atom in this compound can be substituted with other ligands or functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield mercury(II) compounds, while substitution reactions can produce a variety of phosphane derivatives.

Scientific Research Applications

Chloromercury;ditert-butylphosphane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential effects on biological systems and as a tool for studying mercury toxicity.

    Medicine: Explored for its potential use in developing new pharmaceuticals and diagnostic agents.

    Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of chloromercury;ditert-butylphosphane involves its interaction with molecular targets such as enzymes and cellular components. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular functions. The specific pathways involved depend on the biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to chloromercury;ditert-butylphosphane include other mercury-phosphane complexes and organomercury compounds. Examples include:

  • Chloromercury;diphenylphosphane
  • Chloromercury;dimethylphosphane
  • Mercury(II) chloride

Uniqueness

This compound is unique due to the presence of the ditert-butylphosphane ligand, which imparts specific steric and electronic properties to the compound. These properties can influence its reactivity, stability, and interactions with other molecules, making it distinct from other mercury-phosphane complexes.

Properties

CAS No.

90054-05-0

Molecular Formula

C8H19ClHgP

Molecular Weight

382.25 g/mol

IUPAC Name

chloromercury;ditert-butylphosphane

InChI

InChI=1S/C8H19P.ClH.Hg/c1-7(2,3)9-8(4,5)6;;/h9H,1-6H3;1H;/q;;+1/p-1

InChI Key

ZZNFDBRSNVZCLO-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)PC(C)(C)C.Cl[Hg]

Origin of Product

United States

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